![molecular formula C16H9Cl2N3O B2727712 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476211-12-8](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BIPN or BIPN-14228 and belongs to the class of imidazolium-based ionic liquids.
Scientific Research Applications
Synthesis and Derivative Formation
- Facile Synthesis : A study described the synthesis of various derivatives, including 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile, which incorporated a thieno-[2,3-b]thiophene moiety. This research highlighted a versatile and convenient method for synthesizing these compounds (Mabkhot, Elshafy Kheder, & Al-Majid, 2010).
Chemical Reactions and Complex Formation
- Tautomerization and Complex Formation : Another study discussed the formation of N-heterocyclic carbenes by tautomerization of mesomeric betaines derived from 2-(Imidazolium-1-yl)phenolates. The research explored the creation of cyclic boron adducts and palladium complexes from these compounds, revealing new insights into their chemical behavior and potential applications in complex formation (Liu, Nieger, Hübner, & Schmidt, 2016).
Anticancer Activity
- Anticancer Applications : A notable study synthesized new benzimidazole derivatives bearing an oxadiazole nucleus, demonstrating significant to good in vitro anticancer activity. This research indicated the potential of these compounds in cancer treatment, with one compound emerging as a lead due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition
- Corrosion Inhibition : A comprehensive assessment was conducted on the corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel in HCl. The study highlighted the anticorrosion capacity of these compounds, emphasizing their potential use in protecting metals from corrosion (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020).
Crystal Structures and Luminescent Properties
- X-ray Crystal Structures and Luminescence : Research on the X-ray crystal structures of solvated bisimidazole derivatives, including an analogous lophine-type compound, provided insights into their structural properties and potential for forming new inclusion hosts (Felsmann, Hübscher, Seichter, & Weber, 2012).
- Luminescent Complexes : Another study synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, showcasing blue-green luminescence. These findings opened up possibilities for their use in photoluminescent applications (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone with 3,5-dichlorobenzoyl chloride followed by reaction with sodium cyanide to form the nitrile group.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone", "3,5-dichlorobenzoyl chloride", "sodium cyanide" ], "Reaction": [ "Step 1: 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone is reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding ketone intermediate.", "Step 2: The ketone intermediate is then reacted with sodium cyanide in the presence of a polar aprotic solvent such as DMF to form the nitrile group.", "Step 3: The resulting compound is purified by column chromatography to obtain the final product, '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile'." ] } | |
CAS RN |
476211-12-8 |
Molecular Formula |
C16H9Cl2N3O |
Molecular Weight |
330.17 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-10-5-9(6-11(18)7-10)15(22)12(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-12- |
InChI Key |
RSHBZWQDKFHXCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



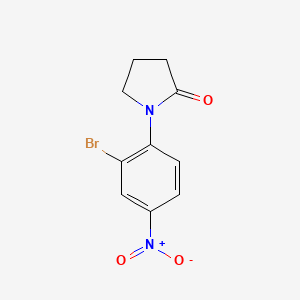


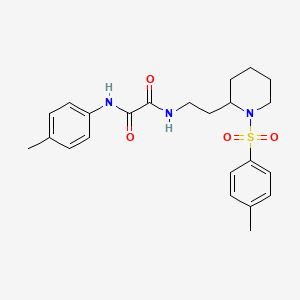
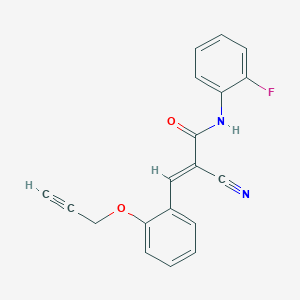
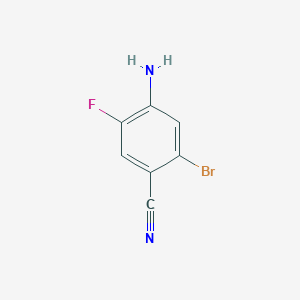

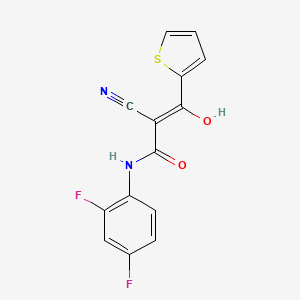
![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)



![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)